molecular formula C16H16N4O4S3 B4644563 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole

4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole

Cat. No.: B4644563
M. Wt: 424.5 g/mol
InChI Key: UIWGRFVCHXJZQN-UHFFFAOYSA-N
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Description

4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole is a heterocyclic compound featuring a benzo[c]1,2,5-thiadiazole core, a bicyclic aromatic system containing sulfur and two nitrogen atoms. This core is substituted with two sulfonyl groups: one directly attached to the benzene ring and the other linked to a piperazine moiety, which is further modified with a phenylsulfonyl group.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S3/c21-26(22,13-5-2-1-3-6-13)19-9-11-20(12-10-19)27(23,24)15-8-4-7-14-16(15)18-25-17-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWGRFVCHXJZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Phenylsulfonyl Piperazine: This step involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of Benzo[c]1,2,5-thiadiazole: The benzo[c]1,2,5-thiadiazole moiety can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide, under acidic conditions.

    Coupling Reaction: The final step involves the coupling of phenylsulfonyl piperazine with benzo[c]1,2,5-thiadiazole. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl group of the piperazine derivative reacts with the thiadiazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Core Heterocycle Influence: The benzo[c]1,2,5-thiadiazole core in the target compound distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ). The bicyclic system may enhance aromatic stacking interactions in biological systems compared to monocyclic analogs. 1,2,4-Triazole derivatives () exhibit distinct electronic properties due to their nitrogen-rich structure, favoring metal coordination (e.g., chemosensors) .

Sulfonamide Functionality: Sulfonamide groups are critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase). Both the target compound and 5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide () leverage this moiety for biological activity .

Similar piperazine-containing sulfonamides are known for enhanced pharmacokinetic profiles.

Activity Comparison

  • Anti-inflammatory Potential: Thiadiazole-linked pyrazole benzene sulphonamides () showed significant anti-inflammatory activity in preclinical models, suggesting that the target compound’s sulfonamide-thiadiazole framework may share this property .
  • Anti-microbial Activity : 1,3,4-Thiadiazole-2-sulfonamide derivatives () demonstrated broad-spectrum anti-microbial effects, likely due to sulfonamide-mediated disruption of bacterial folate synthesis .

Biological Activity

The compound 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structure of the compound can be represented as follows:

C15H18N4O4S3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}_3

Structural Features

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Often associated with neuroactive and antitumor properties.
  • Sulfonyl Groups : Contribute to the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiadiazole and sulfonamide moieties exhibit significant antitumor properties. A study highlighted that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values around 1.61 µg/mL) .

The proposed mechanism involves:

  • Inhibition of key signaling pathways involved in tumor growth.
  • Induction of apoptosis in cancer cells through the activation of caspases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains, with some derivatives exhibiting activity comparable to standard antibiotics like norfloxacin .

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole derivatives were synthesized and tested for their antibacterial activity. The most active compounds showed minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus .

Neuroactive Properties

The piperazine component suggests potential neuroactive effects. Compounds with similar structures have been reported to exhibit anticonvulsant properties, suggesting that this derivative may also possess similar activities .

Synthesis and Evaluation

The synthesis of this compound was achieved through multi-step reactions involving the formation of sulfonamide bonds and cyclization processes. The synthesized compounds were subjected to various biological assays to evaluate their efficacy.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntitumorHuman glioblastoma1.61
AntimicrobialStaphylococcus aureus<10
AnticonvulsantRat modelNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole
Reactant of Route 2
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4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole

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